molecular formula C18H23Cl2NO2 B4881434 1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride

1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride

Cat. No. B4881434
M. Wt: 356.3 g/mol
InChI Key: IMSPSRDERXEFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.

Mechanism of Action

1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride is a selective β2-adrenergic receptor antagonist. It works by blocking the binding of epinephrine and norepinephrine to β2-adrenergic receptors, which are located on the surface of cells in various tissues throughout the body. This leads to a decrease in the activity of these receptors and a reduction in the physiological responses that are mediated by them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride depend on the tissue and cell type in which it is used. In general, it leads to a reduction in the activity of β2-adrenergic receptors and a decrease in the physiological responses that are mediated by them. This can include a decrease in heart rate, blood pressure, and bronchodilation. It can also lead to a decrease in insulin secretion and an increase in glucose production.

Advantages and Limitations for Lab Experiments

1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which means that it can be used to investigate the specific role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and has a long shelf life.
One limitation of 1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride is that it can have off-target effects on other receptors and enzymes. This can lead to unintended physiological effects and can make it difficult to interpret the results of experiments. Additionally, it can be difficult to administer the compound in vivo due to its poor solubility and bioavailability.

Future Directions

For research involving 1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride include investigating the role of β2-adrenergic receptors in cancer and developing more selective compounds.

Scientific Research Applications

1-(4-chloro-2-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It is commonly used in studies involving asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disease. It is also used in studies involving the regulation of glucose metabolism, insulin secretion, and thermogenesis.

properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.ClH/c1-13-10-16(19)8-9-18(13)22-12-17(21)11-20-14(2)15-6-4-3-5-7-15;/h3-10,14,17,20-21H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSPSRDERXEFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CNC(C)C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6043436

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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